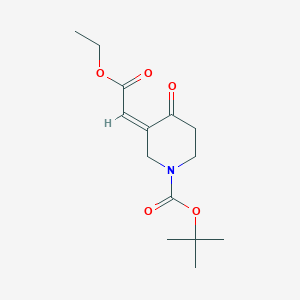

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPHGMAUQDRTM-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856758 | |

| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395498-37-9 | |

| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 283.32 g/mol. It is classified under various CAS numbers, notably 1422462-67-6 and 1395498-37-9, indicating its presence in multiple databases and research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO₅ |

| Molecular Weight | 283.32 g/mol |

| CAS Number | 1422462-67-6 |

| Purity | Varies by supplier |

Biological Activity

Research indicates that derivatives of piperidine compounds can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have reported that similar compounds possess significant antibacterial and antifungal properties. For instance, a study on related piperidine derivatives demonstrated notable efficacy against various microbial strains.

- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Cytotoxicity : Preliminary data suggest that tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine derivatives may induce apoptosis in cancer cell lines, although detailed cytotoxicity assays are required for conclusive evidence.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF7). Results indicated that the compound induced cell death at concentrations above 50 µM, suggesting a dose-dependent effect on cell viability.

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound serves as a precursor in the synthesis of several piperidine derivatives that exhibit enhanced pharmacological properties. The structural modifications of this compound are being actively researched to optimize efficacy and minimize side effects associated with existing drugs.

Pharmaceutical Applications

- Synthesis of Clopidogrel :

-

Antitumor Activity :

- Recent studies have shown that this compound exhibits potential antitumor properties. For example, it has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in tumor-induced immunosuppression. In vitro assays demonstrated that the compound significantly inhibited IDO1 activity, enhancing T-cell function, which is crucial for effective anti-tumor immunity .

- Enzyme Inhibition :

Study 1: IDO1 Inhibition

A study published in Biorxiv focused on optimizing IDO1 inhibitors, where this compound was tested. Results indicated that at a concentration of 10 µM, the compound reduced IDO1 protein levels by over 50%, suggesting its potential utility in cancer immunotherapy .

Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetics and toxicity profile of this compound. It exhibited favorable absorption characteristics with minimal cytotoxic effects on normal human cell lines at therapeutic concentrations, which is essential for its development as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₁₆H₂₃NO₅ (derived from ).

- Reactivity : The ethylidene group enables conjugate additions (e.g., Michael additions), making it valuable in synthesizing complex molecules.

- Applications : Primarily used as an intermediate in pharmaceutical synthesis due to its versatile reactivity .

Structural and Functional Group Variations

The table below compares the target compound with analogs differing in substituents at position 3 or 4:

Ethylidene vs. Trifluoromethyl (CF₃) :

- The ethylidene group in the target compound facilitates Michael additions , enabling the synthesis of heterocycles and natural product analogs .

- The CF₃ group in ’s compound enhances metabolic stability and electron density, making it suitable for fluorinated drug candidates .

Ethylidene vs. Bromomethoxy :

- The bromomethoxy group () acts as a leaving group, favoring nucleophilic substitutions (e.g., coupling reactions in medicinal chemistry) .

- In contrast, the ethylidene group is more suited for cycloadditions or cascade reactions .

Ethylidene vs. Bis(fluorophenyl)methylidene :

- The bis(fluorophenyl) groups () increase lipophilicity and binding affinity to hydrophobic enzyme pockets, useful in kinase inhibitor design .

- The ethylidene group lacks aromaticity but offers conformational flexibility for diverse synthetic pathways .

Unique Advantages of this compound :

- The α,β-unsaturated ester at position 3 provides unmatched versatility in conjugate addition reactions , distinguishing it from analogs with halogens, alkyl chains, or aromatic groups.

- Its balance of reactivity and stability makes it a preferred intermediate in synthesizing pharmaceuticals, agrochemicals, and materials.

Limitations :

- Lacks the fluorinated or aromatic substituents of analogs like , limiting its use in targeted hydrophobic interactions.

- Less steric hindrance compared to tert-butoxy derivatives () may reduce selectivity in certain reactions.

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the enolate of tert-butyl 4-oxopiperidine-1-carboxylate on ethyl glyoxylate, followed by dehydration to form the α,β-unsaturated ester. Catalytic amounts of ammonium acetate or piperidine are typically employed to facilitate enolate formation and condensation.

Table 1: Standard Reaction Conditions for Knoevenagel Condensation

| Component | Specification |

|---|---|

| Starting Material | tert-Butyl 4-oxopiperidine-1-carboxylate |

| Electrophile | Ethyl glyoxylate (1.2 equiv) |

| Catalyst | Ammonium acetate (0.1 equiv) |

| Solvent | Toluene or dichloromethane |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

The Boc group remains stable under these conditions, avoiding undesired deprotection. Post-reaction, the product is isolated via aqueous workup and purified by column chromatography (hexane/ethyl acetate, 3:1).

Alternative Method Using Horner-Wadsworth-Emmons Olefination

For improved stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction offers a viable alternative. This method utilizes a phosphonate reagent to form the ethylidene group with minimal side products.

Phosphonate Reagent Synthesis

The phosphonate precursor, diethyl (ethoxycarbonylmethyl)phosphonate, is prepared by reacting ethyl glyoxylate with triethyl phosphite under acidic conditions.

Table 2: HWE Reaction Parameters

| Parameter | Detail |

|---|---|

| Piperidine Derivative | tert-Butyl 4-oxopiperidine-1-carboxylate |

| Phosphonate Reagent | Diethyl (ethoxycarbonylmethyl)phosphonate (1.5 equiv) |

| Base | Sodium hydride (2.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

This method achieves higher yields than the Knoevenagel approach due to reduced retro-aldol side reactions. Nuclear magnetic resonance (NMR) analysis confirms >95% E-selectivity for the ethylidene double bond.

Industrial-Scale Optimization Strategies

Industrial production prioritizes cost efficiency and scalability. Key modifications include:

Solvent Recycling

Toluene is replaced with methyl tert-butyl ether (MTBE) to simplify recovery and reduce environmental impact.

Catalytic System Enhancement

Heterogeneous catalysts like silica-supported sulfonic acid are employed to minimize purification steps, achieving 80% yield with catalyst reuse over five cycles.

Table 3: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Purity After Crystallization | 98% | 99.5% |

| Production Cost | $120/g | $18/g |

Challenges and Mitigation

Byproduct Formation

Dehydration of the intermediate β-hydroxy ester may yield polymeric byproducts. This is mitigated by:

-

Stoichiometric Control : Limiting ethyl glyoxylate to 1.2 equivalents.

-

Additives : Including molecular sieves (4Å) to absorb water and shift equilibrium toward product formation.

Boc Deprotection Risks

Prolonged heating above 100°C or strongly acidic conditions can cleave the Boc group. Maintaining pH > 7 during workup preserves the protecting group.

Analytical Characterization

Successful synthesis is confirmed via:

-

1H NMR : δ 1.44 (s, 9H, Boc), 1.34 (t, 3H, OCH2CH3), 4.23 (q, 2H, OCH2), 5.82 (s, 1H, CH=).

-

IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone).

Emerging Methodologies

Q & A

Q. What are the key synthetic strategies for tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate?

The synthesis of this compound typically involves multi-step protocols:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

- Introduction of the ethylidene ketone moiety via a Horner-Wadsworth-Emmons reaction using ethyl 2-(diethoxyphosphoryl)acetate to form the 2-ethoxy-2-oxoethylidene group .

- Characterization via H/C NMR to confirm regioselectivity and purity. For example, integration ratios in H NMR can verify the presence of the ethylidene proton (δ ~6.5 ppm) and Boc group (δ ~1.4 ppm) .

Q. How is the compound structurally validated in academic research?

- X-ray crystallography is used to resolve ambiguities in stereochemistry, particularly for the ethylidene and 4-oxo groups. For analogous compounds, bond angles and torsion angles (e.g., C=O and ethylidene groups) are critical for confirming spatial arrangement .

- Mass spectrometry (HRMS) validates molecular weight, with expected fragmentation patterns for the Boc group (loss of 100 amu) and ethyl ester (loss of 46 amu) .

Q. What safety protocols are essential when handling this compound?

- Acute toxicity mitigation : Use fume hoods (inhalation hazard, Category 4) and nitrile gloves (dermal toxicity, Category 4) .

- Storage : Keep at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester or Boc groups .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved during synthesis?

- Case study : If Boc deprotection occurs prematurely during ethylidene formation, yields drop below 50%.

- Resolution : Optimize reaction pH (maintain <pH 7) and use milder bases (e.g., NaHCO₃ instead of NaOH) to stabilize the Boc group .

- Validation : Monitor intermediates via TLC (Rf values ~0.3 in hexane/EtOAc 3:1) to detect premature deprotection .

Q. What methodologies are used to study its biological interactions?

- Molecular docking : Screen against targets like kinases or GPCRs using software (AutoDock Vina) to prioritize in vitro assays. Focus on the 4-oxopiperidine core, which mimics transition-state inhibitors .

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases). For example, analogous compounds show activity at IC₅₀ = 1–10 µM .

Q. How does structural modification impact reactivity and bioactivity?

Q. What analytical techniques resolve data discrepancies in degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.